molecular formula C26H29N7O2 B2932192 N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251626-81-9

N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2932192
CAS No.: 1251626-81-9
M. Wt: 471.565
InChI Key: GIZXZDKIXJFBTA-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetically derived small molecule of significant interest in preclinical pharmacological research, particularly in the field of central nervous system (CNS) disorders. Its core structure integrates a [1,2,4]triazolo[4,3-a]pyrazinone scaffold linked to an o-methylphenyl piperazine moiety, a pharmacophore pattern commonly associated with high-affinity binding to serotonin and dopamine receptor subtypes Source . This structural profile suggests its primary research value lies in its potential as a potent and selective receptor ligand or modulator. Researchers are investigating this compound to elucidate complex neurochemical pathways and for the in vitro characterization of receptor function and downstream signaling cascades. The mechanism of action is hypothesized to involve specific interaction with G-protein coupled receptors (GPCRs), potentially leading to functional antagonism or inverse agonism, which can be critical for studying disease models related to psychiatric and neurological conditions Source . Its application extends to chemical biology, where it serves as a key tool compound for high-throughput screening assays and for validating novel targets within the GPCR superfamily. The presence of the acetamide tail may further influence its pharmacokinetic properties, making it a candidate for structure-activity relationship (SAR) studies aimed at optimizing blood-brain barrier penetration and other ADMET parameters in lead optimization programs.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-19-7-9-21(10-8-19)17-28-23(34)18-33-26(35)32-12-11-27-24(25(32)29-33)31-15-13-30(14-16-31)22-6-4-3-5-20(22)2/h3-12H,13-18H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXZDKIXJFBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrazine core.

    Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final coupling with the 4-methylphenylmethyl group: This step can be performed using reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-pyrazine core and acetamide side chain enable nucleophilic substitution at electron-deficient sites. For example:

  • Aminolysis : The carbonyl group of the acetamide moiety reacts with amines (e.g., hydrazine) under reflux, forming hydrazide derivatives .
  • Piperazine Ring Functionalization : The piperazine substituent undergoes alkylation or arylation with electrophiles (e.g., alkyl halides), enhancing structural diversity .

Table 1: Representative Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsProductYield (%)
Acetamide AminolysisHydrazine hydrate, ethanol, 80°C, 6hHydrazide derivative72–85
Piperazine AlkylationBenzyl chloride, K₂CO₃, DMF, 60°CN-Benzylpiperazine analog68

Oxidation and Reduction

The triazolo-pyrazine system exhibits redox activity:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the sulfur atom in the triazole ring to sulfoxide/sulfone derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring’s double bonds, yielding dihydro derivatives .

Table 2: Oxidation/Redution Reaction Parameters

ProcessReagentsConditionsMajor Product
OxidationKMnO₄, H₂SO₄Room temp, 2hSulfoxide (m/z 451.5)
ReductionH₂, 10% Pd-CEthanol, 50°C, 3hDihydro-pyrazine

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

  • Acidic Hydrolysis (HCl, 80°C): Cleaves the acetamide bond, releasing 4-methylbenzylamine and triazolo-pyrazine carboxylic acid .
  • Basic Hydrolysis (NaOH, 60°C): Degrades the triazole ring, forming fragmented aromatic amines .

Table 3: Hydrolysis Products Under Varied Conditions

ConditionDegradation PathwayKey Byproducts
0.1M HCl, 80°CAcetamide cleavage4-Methylbenzylamine, Carboxylic acid
0.1M NaOH, 60°CTriazole ring openingAniline derivatives

Biochemical Interactions

In medicinal chemistry contexts, this compound interacts with biological targets via:

  • Enzyme Inhibition : Binds to p38 MAP kinase via hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the piperazine group .
  • Receptor Modulation : The 4-(2-methylphenyl)piperazine moiety targets serotonin/dopamine receptors, altering signaling pathways .

Table 4: Key Biochemical Interactions

TargetInteraction TypeBiological Effect
p38 MAP KinaseCompetitive inhibition (IC₅₀ = 0.8 µM)Anti-inflammatory
5-HT₁A ReceptorPartial agonism (EC₅₀ = 12 nM)Anxiolytic

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-opening : Forms reactive intermediates, including nitrenes and carbonyl radicals .
  • Dimerization : Generates fused bicyclic derivatives in acetonitrile .

Solubility and Stability Data

Table 5: Physicochemical Properties Influencing Reactivity

PropertyValueConditionsSource
Aqueous Solubility0.12 mg/mLpH 7.4, 25°C
Plasma Stabilityt₁/₂ = 6hHuman plasma, 37°C
Thermal Decomposition220°CN₂ atmosphere

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Modifications to the Triazolopyrazine Core

  • 8-(4-(2-Methylphenyl)piperazin-1-yl) vs. 8-[(4-Chlorobenzyl)sulfanyl]: Replacement of the piperazine moiety with a sulfanyl group (e.g., in : 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide) reduces basicity and alters receptor selectivity.
  • 3-Oxo Group: The 3-oxo group is conserved across most analogues (e.g., ), stabilizing the triazolopyrazine ring via keto-enol tautomerism and enabling hydrogen bonding with target proteins .

Piperazine Substitutions

  • 2-Methylphenyl vs. 4-Chlorophenyl: The target compound’s 2-methylphenyl-piperazine group (logP ~3.2) contrasts with the 4-chlorophenyl variant in (N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-triazolo[4,3-a]pyrazin-2-yl)acetamide).
  • Piperazine Linkage Geometry :
    In (2-(1-{[4-(4-chlorophenyl)piperazinyl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide), the piperazine is acetylated, introducing conformational rigidity. This may restrict binding to flexible receptor pockets compared to the target compound’s direct piperazine-triazolopyrazine linkage .

Acetamide Side Chain Variations

  • 4-Methylbenzyl vs. 4-Methoxybenzyl :
    The 4-methyl group (target compound) offers moderate hydrophobicity (cLogP +0.5), whereas the 4-methoxy substitution () increases polarity (cLogP +0.2) and metabolic susceptibility via O-demethylation .
  • N-Aryl vs. N-Alkyl Acetamides :
    (2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide) uses a benzothiazole-linked phenyl group, enhancing π-π stacking but reducing flexibility compared to the target’s 4-methylbenzyl group .

Pharmacological and Physicochemical Properties

Compound Name Core Modification Piperazine Substitution Acetamide Substituent Molecular Weight clogP Key Difference Reference
Target Compound None 4-(2-Methylphenyl) N-(4-Methylbenzyl) 486.0 3.2 Balanced lipophilicity -
N-(4-Chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-triazolo-pyrazin-2-yl)acetamide None 4-(2-Methylphenyl) N-(4-Chlorophenyl) 477.9 2.8 Chlorophenyl enhances polarity
2-{8-[(4-Chlorobenzyl)sulfanyl]-triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide 8-Sulfanyl None N-(4-Methoxybenzyl) 454.9 2.5 Sulfanyl reduces basicity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Benzothiazole-linked phenyl 4-(4-Methoxyphenyl) N-Benzothiazole-phenyl 487.6 3.1 Rigid benzothiazole scaffold

Key Findings

Piperazine Substitutions: 2-Methylphenyl-piperazine (target compound) optimizes lipophilicity for CNS penetration, whereas 4-chlorophenyl () favors peripheral targets .

Acetamide Modifications :

  • 4-Methylbenzyl (target) balances metabolic stability and solubility, while 4-methoxybenzyl () may undergo faster hepatic clearance .

Triazolopyrazine Core :

  • The 3-oxo group is critical for hydrogen bonding in receptor interactions, as seen in dopamine D3 ligands () .

Biological Activity

N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide (CAS Number: 1251626-81-9) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N7O2C_{26}H_{29}N_{7}O_{2} with a molecular weight of 471.6 g/mol. Its structure features a piperazine ring, a triazole moiety, and an acetamide group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC26H29N7O2
Molecular Weight471.6 g/mol
CAS Number1251626-81-9

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. In a study evaluating various derivatives of triazole compounds, several exhibited good to moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . The specific compound was synthesized and tested for its antimicrobial efficacy using standard methods. Preliminary results suggest that it may possess comparable activity to established antibiotics .

Anticancer Activity

The triazole-containing compounds have also been investigated for their anticancer properties. A series of studies have demonstrated that derivatives with similar structural frameworks can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves interference with cellular signaling pathways related to cancer growth.

Case Studies

  • Antimicrobial Efficacy : In one study, the compound was tested against a panel of pathogens. The results indicated that it inhibited the growth of Escherichia coli and Bacillus cereus effectively at concentrations lower than those required for traditional antibiotics .
  • Cell Proliferation Assays : Another investigation involved testing the compound's effect on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the micromolar range, indicating significant antiproliferative activity .

The biological activity of this compound is thought to be mediated through:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases .
  • Disruption of Cell Membranes : The presence of hydrophobic groups in its structure may facilitate interaction with bacterial membranes.

Q & A

Q. What are the standard synthetic routes for preparing N-[(4-methylphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide?

  • Methodological Answer : The compound is synthesized via a multi-step process involving: (i) Piperazine coupling : Reacting 4-(2-methylphenyl)piperazine with triazolopyrazine intermediates under Buchwald-Hartwig amination conditions to introduce the piperazine moiety . (ii) Acetamide functionalization : Alkylation of the triazolopyrazine core with N-(4-methylbenzyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) . (iii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC for isolating high-purity fractions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm regiochemistry of the triazolopyrazine core and substituent positions .
  • Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns .
  • Elemental analysis : To validate purity (>95%) and stoichiometry .
  • X-ray crystallography : If single crystals are obtained (e.g., via methanol recrystallization), this provides unambiguous structural confirmation .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or DMEM, followed by dynamic light scattering (DLS) to detect precipitation .
  • Stability assays : Incubate the compound in plasma or simulated gastric fluid (pH 2–7.4) at 37°C, with LC-MS monitoring over 24–72 hours to track degradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s target engagement and selectivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., dopamine D3 or serotonin 5-HT1A) .
  • QSAR modeling : Train models on piperazine-containing analogs to predict binding affinity (pKi) and optimize substituents for selectivity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .

Q. How can pharmacological evaluation protocols be designed to resolve contradictory data on receptor binding profiles?

  • Methodological Answer :
  • Radioligand displacement assays : Use [³H]spiperone for dopamine D2-like receptors or [³H]8-OH-DPAT for 5-HT1A, with strict control of incubation times (30–60 min) and buffer ionic strength .
  • Counter-screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out polypharmacology .
  • Data normalization : Express results as % inhibition relative to reference antagonists (e.g., haloperidol for D2 receptors) to minimize inter-assay variability .

Q. What strategies address low synthetic yields during triazolopyrazine ring formation?

  • Methodological Answer :
  • Optimize cyclocondensation : Use microwave-assisted synthesis (100–120°C, 30 min) with POCl₃ as a catalyst to improve reaction efficiency .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the piperazine nitrogen to prevent side reactions during triazole ring closure .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent (e.g., DMF vs. acetonitrile), and stoichiometry .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

  • Methodological Answer :
  • LogP modulation : Replace the 4-methylphenyl group with polar substituents (e.g., pyridyl) to reduce lipophilicity and improve aqueous solubility .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzylacetamide moiety to block cytochrome P450-mediated oxidation .
  • In vitro ADME : Use Caco-2 monolayers to assess permeability and hepatic microsomes (human/rat) to predict clearance rates .

Q. What crystallographic techniques validate the compound’s solid-state structure and polymorphism?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/water mixtures) and solve structures using SHELX .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic forms .
  • Thermal analysis : DSC/TGA to identify phase transitions and confirm crystalline stability up to 200°C .

Methodological Challenges & Solutions

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic bridging : Measure plasma exposure (AUC) and brain penetration (Kp,uu) in rodent models to correlate free drug levels with target engagement .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance oral bioavailability .

Q. What advanced analytical methods detect and quantify degradation products during stability studies?

  • Methodological Answer :
  • UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile to separate degradants .
  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify labile sites .

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